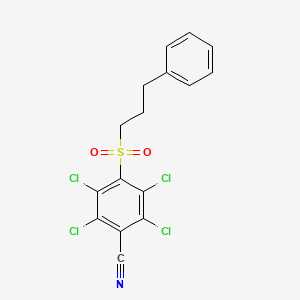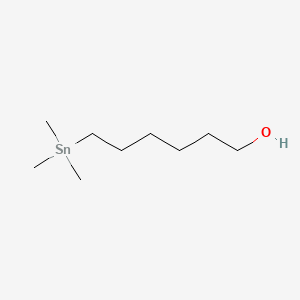
4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile is a complex organic compound characterized by its unique structure, which includes a sulfonyl group attached to a phenylpropyl chain and a tetrachlorobenzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile typically involves multiple steps, starting with the preparation of the tetrachlorobenzonitrile core. This can be achieved through chlorination reactions using reagents such as chlorine gas or sulfuryl chloride. The phenylpropylsulfonyl group is then introduced via a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Conversion to sulfone derivatives.
Reduction: Formation of sulfide derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzene: Lacks the nitrile group, which may affect its reactivity and biological activity.
4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzamide:
Uniqueness
4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile is unique due to the presence of both the sulfonyl and nitrile groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
属性
CAS 编号 |
56916-63-3 |
|---|---|
分子式 |
C16H11Cl4NO2S |
分子量 |
423.1 g/mol |
IUPAC 名称 |
2,3,5,6-tetrachloro-4-(3-phenylpropylsulfonyl)benzonitrile |
InChI |
InChI=1S/C16H11Cl4NO2S/c17-12-11(9-21)13(18)15(20)16(14(12)19)24(22,23)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 |
InChI 键 |
BGFXYRWKTITODM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)C2=C(C(=C(C(=C2Cl)Cl)C#N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine](/img/structure/B13944043.png)


![3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944081.png)

